molecular formula C10H8FNOS2 B2511313 3-(2-Fluorobenzoyl)-1,3-thiazolidine-2-thione CAS No. 355810-87-6

3-(2-Fluorobenzoyl)-1,3-thiazolidine-2-thione

Cat. No.: B2511313
CAS No.: 355810-87-6
M. Wt: 241.3
InChI Key: YNZADQOZXVTAQG-UHFFFAOYSA-N
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Description

3-(2-Fluorobenzoyl)-1,3-thiazolidine-2-thione is a useful research compound. Its molecular formula is C10H8FNOS2 and its molecular weight is 241.3. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Applications

Thiazolidine derivatives, including 3-(2-Fluorobenzoyl)-1,3-thiazolidine-2-thione, have been a focal point of interdisciplinary research, bridging organic synthesis with medicinal chemistry. These compounds are synthesized through various approaches, including multicomponent reactions and green chemistry, to improve selectivity, purity, and pharmacokinetic activity. Thiazolidines exhibit a wide array of biological properties, such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, and antioxidant activities. Their structural diversity and biological activities position them as valuable moieties for drug development and probe design (Sahiba et al., 2020).

Pharmaceutical Relevance

Research on 1,3-thiazolidin-4-ones and their derivatives, including 2-fluorobenzoyl-substituted thiazolidines, underscores their significance in medicinal chemistry. These compounds are integral to the development of pharmaceuticals targeting a range of diseases due to their pharmacological importance. The synthesis history, extending from the mid-nineteenth century to present, showcases their evolving representation and the development of green synthesis methodologies, further highlighting their biological potential against various diseases (Santos et al., 2018).

Properties

IUPAC Name

(2-fluorophenyl)-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNOS2/c11-8-4-2-1-3-7(8)9(13)12-5-6-15-10(12)14/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNZADQOZXVTAQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=S)N1C(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.